3-Quinolinecarbonitrile, 6-bromo-1,2-dihydro-2-oxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-2-oxo-1,2-dihydroquinoline-3-carbonitrile is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by the presence of a bromine atom at the 6th position, a carbonyl group at the 2nd position, and a nitrile group at the 3rd position of the quinoline ring. It is known for its diverse biological activities and is used as a building block in the synthesis of various pharmaceuticals and agrochemicals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-oxo-1,2-dihydroquinoline-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-bromoanthranilic acid with malononitrile in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to reflux .
Another method involves the use of 6-bromo-2-aminobenzonitrile as a starting material, which undergoes cyclization with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction is typically carried out at elevated temperatures to facilitate the formation of the quinoline ring .
Industrial Production Methods
Industrial production of 6-Bromo-2-oxo-1,2-dihydroquinoline-3-carbonitrile follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential in industrial settings to produce the compound at a commercial scale .
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-2-oxo-1,2-dihydroquinoline-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The carbonyl group at the 2nd position can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form quinoline-2,3-dione derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, acetonitrile), catalysts (palladium, copper).
Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (THF, ethanol).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, water).
Major Products Formed
Substitution: 6-Amino-2-oxo-1,2-dihydroquinoline-3-carbonitrile, 6-Thio-2-oxo-1,2-dihydroquinoline-3-carbonitrile.
Reduction: 2-Hydroxy-1,2-dihydroquinoline-3-carbonitrile.
Oxidation: Quinoline-2,3-dione derivatives.
Wissenschaftliche Forschungsanwendungen
6-Bromo-2-oxo-1,2-dihydroquinoline-3-carbonitrile has a wide range of applications in scientific research:
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile
- 6-Fluoro-2-oxo-1,2-dihydroquinoline-3-carbonitrile
- 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile
Comparison
6-Bromo-2-oxo-1,2-dihydroquinoline-3-carbonitrile is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. Compared to its chloro, fluoro, and methyl analogs, the bromo derivative often exhibits higher reactivity in substitution reactions and may have different biological activities due to the size and electronegativity of the bromine atom .
Eigenschaften
Molekularformel |
C10H5BrN2O |
---|---|
Molekulargewicht |
249.06 g/mol |
IUPAC-Name |
6-bromo-2-oxo-4aH-quinoline-3-carbonitrile |
InChI |
InChI=1S/C10H5BrN2O/c11-8-1-2-9-6(4-8)3-7(5-12)10(14)13-9/h1-4,6H |
InChI-Schlüssel |
MQEBOBZPQBCSRN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NC(=O)C(=CC2C=C1Br)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.